Summary of the Application: SGI-1776 has shown significant preclinical activity against Acute Myeloid Leukemia (AML) . The PIM kinases (PIM1, PIM2, PIM3) are a small family of proto-oncogenes within the CAMK super-family . Overexpression of PIM kinases significantly augments cell survival and accelerates tumorigenesis .
Methods of Application: In vitro assays were conducted in a panel of human AML cell lines. Low nanomolar concentrations of SGI-1776 potently diminished cell viability and inhibited clonogenic survival . SGI-1776 induced apoptosis in AML cells in a dose-dependent manner .
Results or Outcomes: SGI-1776 inhibited tumor growth significantly more effectively in these models than administration of the standard of care agents cytarabine and daunorubicin . These data support clinical study of SGI-1776 in patients with AML and further investigation of the role of PIM kinase in AML pathophysiology .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of relapsed/refractory leukemias .
Methods of Application: A Phase 1, Multicenter, Open-label, Dose-escalation Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects with Relapsed/Refractory Leukemias was conducted . SGI-1776 was administered orally at escalating dose levels .
Results or Outcomes: The study was withdrawn due to the dose limiting toxicity of cardiac QTc prolongation .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Prostate Cancer .
Methods of Application: A safety study was conducted to determine the maximum tolerated dose, pharmacokinetics and pharmacodynamics of SGI-1776, a PIM Kinase Inhibitor, in subjects with hormone and docetaxel refractory prostate cancer .
Results or Outcomes: The study was terminated due to the dose limiting toxicity of cardiac QTc prolongation .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Non-Hodgkin’s Lymphoma .
Methods of Application: A safety study was conducted to determine the maximum tolerated dose, pharmacokinetics and pharmacodynamics of SGI-1776, a PIM Kinase Inhibitor, in subjects with relapsed/refractory Non-Hodgkin’s Lymphoma .
Summary of the Application: SGI-1776 has shown significant activity against Chronic Myeloid Leukemia (CML) . It induces apoptosis in CML cells .
Methods of Application: In vitro assays were conducted in CML cell lines. Treatment of CML cells with SGI-1776 results in a concentration-dependent induction of apoptosis .
Results or Outcomes: The mechanism of decline in Mcl-1 was at the RNA level and was correlated with inhibition of global RNA synthesis . These data suggest that SGI-1776 induces apoptosis in CML and that the mechanism involves Mcl-1 reduction .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Breast Cancer .
Methods of Application: A study was conducted to determine the effects of SGI-1776 on the triple-negative breast cancer cell line, MDA-MB-231 . Western blot analysis revealed that both NEO and SGI-1776, inhibited ROCK2/STAT3 signaling in MDA-MB-231 cells .
Results or Outcomes: The study showed that SGI-1776 potently inhibits PIM1 kinase at nanomolar concentrations and significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 in vitro .
SGI-1776 is a potent and selective inhibitor of the Pim kinase family, specifically targeting Pim-1, Pim-2, and Pim-3. Chemically, it is characterized as N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine. This compound exhibits ATP-competitive inhibition, which is essential for its role in modulating cell survival pathways. The structure of SGI-1776 allows it to effectively interfere with the phosphorylation processes mediated by Pim kinases, which are critical in various cellular functions including apoptosis and cell cycle regulation .
SGI-1776 operates primarily through the inhibition of serine/threonine kinases within the Pim family. The mechanism involves blocking ATP binding to these kinases, thereby preventing the phosphorylation of downstream targets such as Bad and p21Cip1/WAF1. This inhibition leads to alterations in cell cycle progression and apoptosis induction. Studies have shown that SGI-1776 can induce apoptosis in chronic lymphocytic leukemia cells by reducing the expression of anti-apoptotic proteins like Mcl-1 without affecting others like Bcl-2 and Bcl-X L .
The biological activity of SGI-1776 has been extensively studied, particularly in the context of cancer. It has demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapy. In chronic lymphocytic leukemia cells, SGI-1776 treatment resulted in a concentration-dependent increase in apoptosis rates. Additionally, it has been shown to induce G1 cell cycle arrest in prostate cancer cells and resensitize multidrug-resistant cancer cells to taxanes .
SGI-1776's primary applications are in cancer research and therapy. Its ability to inhibit Pim kinases makes it a candidate for treating various malignancies, particularly those that exhibit resistance to conventional therapies. Clinical studies have indicated its potential effectiveness in chronic lymphocytic leukemia and prostate cancer, where it enhances apoptosis and reduces tumor growth in xenograft models .
Interaction studies have revealed that SGI-1776 selectively inhibits the three isoforms of Pim kinases with varying IC50 values: approximately 7 nM for Pim-1, 363 nM for Pim-2, and 69 nM for Pim-3. These studies underscore its specificity compared to other kinase inhibitors, making it a valuable tool for probing the biological roles of Pim kinases in cancer biology . Furthermore, SGI-1776 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination treatments .
Several compounds share structural or functional similarities with SGI-1776. Here are some notable examples:
Compound Name | Structure Type | Target Kinase Family | Unique Features |
---|---|---|---|
GSK1904529 | Imidazo[1,2-b]pyridazine | Pim Kinases | Selective for Pim kinases with a different binding mode |
AZD1208 | Pyrimidine derivative | Pim Kinases | Exhibits activity against other kinases like AKT |
PIM447 | Pyridazine derivative | Pim Kinases | Orally bioavailable with distinct pharmacokinetics |
SGI-1776 is unique due to its specific binding affinity and mechanism of action that selectively disrupts the function of all three isoforms of Pim kinases while having minimal effects on other kinase families . This specificity makes it an attractive candidate for targeted cancer therapies.